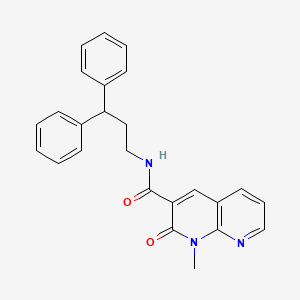

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a chemical compound. It is related to the class of compounds known as diphenylpropylamines . These are commonly conjugated to another agent to create a “bifunctional” molecule, which are often used to treat cardiovascular disease .

Synthesis Analysis

The synthesis of related compounds involves the use of 2-phenylacetic acid derivatives, N,N1-carbonyldiimidazole (CDI), and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM). The mixture is stirred and then an appropriate 3-phenyl-propylamine is added . Another method involves the use of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis

The molecular structure of related compounds involves a diphenylpropylamine core, which can be further modified to create different agents . The exact molecular structure of “this compound” would require more specific information.Chemical Reactions Analysis

Related compounds, such as dihydropyridine derivatives, have been found to decompose into different numbers of photoproducts with different rate constants . The exact chemical reactions involving “this compound” would require more specific information.Aplicaciones Científicas De Investigación

Antimicrobial Applications

Naphthyridine derivatives, such as those described by Egawa et al. (1984), have shown significant antibacterial activities. The study synthesized analogues of 7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, finding some compounds more active than the control, enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Applications in Bladder Function Disorders

Compounds with a 1,7-naphthyridine-6-carboxamide structure have been investigated for their NK(1) antagonistic activities, which could influence bladder functions. Natsugari et al. (1999) identified a compound with promising in vitro and in vivo activities, suggesting a potential clinical application in treating bladder function disorders (Natsugari et al., 1999).

Anticancer and Anti-inflammatory Potential

A study by Madaan et al. (2013) explored the anti-cancer and anti-inflammatory properties of specific 1,8-naphthyridine-3-carboxamide derivatives. These compounds demonstrated high cytotoxicity against various cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, highlighting their dual therapeutic potential (Madaan et al., 2013).

Electrochromic and Conductive Polymer Applications

Research on naphthyridine derivatives also extends to materials science, where Hsiao and Han (2017) synthesized electrochromic polyamides with 2,7-bis(diphenylamino)naphthalene units. These polymers exhibit reversible electrochemical properties and color changes upon electro-oxidation, suggesting uses in smart materials and displays (Hsiao & Han, 2017).

Mecanismo De Acción

Target of Action

The compound N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as Prenylamine , primarily targets the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Prenylamine acts as an open channel blocker for the NMDA glutamate receptor . This means it prevents the flow of ions through the receptor’s channel when it is open, thereby inhibiting the receptor’s function.

Result of Action

By blocking the NMDA glutamate receptor, Prenylamine can reduce excitatory neurotransmission in the brain. This has the potential to affect a variety of neurological processes. Prenylamine was used as a vasodilator in the treatment of angina pectoris , implying that it may help to relax and widen blood vessels, thereby improving blood flow.

Propiedades

IUPAC Name |

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-28-23-20(13-8-15-26-23)17-22(25(28)30)24(29)27-16-14-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,15,17,21H,14,16H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIGJFAMHIFIDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2382718.png)

![ethyl 2-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382719.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2382725.png)

![methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2382726.png)

![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)

![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)

![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)

![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)

![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)